N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16322996
InChI: InChI=1S/C18H21FN6O2/c19-15-4-1-3-14(11-15)12-22-16(26)13-23-18(27)25-9-7-24(8-10-25)17-20-5-2-6-21-17/h1-6,11H,7-10,12-13H2,(H,22,26)(H,23,27)
SMILES:
Molecular Formula: C18H21FN6O2
Molecular Weight: 372.4 g/mol

N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC16322996

Molecular Formula: C18H21FN6O2

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide -

Specification

Molecular Formula C18H21FN6O2
Molecular Weight 372.4 g/mol
IUPAC Name N-[2-[(3-fluorophenyl)methylamino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide
Standard InChI InChI=1S/C18H21FN6O2/c19-15-4-1-3-14(11-15)12-22-16(26)13-23-18(27)25-9-7-24(8-10-25)17-20-5-2-6-21-17/h1-6,11H,7-10,12-13H2,(H,22,26)(H,23,27)
Standard InChI Key WXWFHCGHDKLVGQ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NCC3=CC(=CC=C3)F

Introduction

Synthesis

While specific synthesis details for this compound were not found in the provided sources, it likely involves:

  • Formation of the Piperazine Core: Piperazine derivatives are typically synthesized via nucleophilic substitution or reductive amination.

  • Introduction of the Pyrimidinyl Group: This step may involve coupling reactions using pyrimidine derivatives.

  • Attachment of the Fluorobenzyl Side Chain: Achieved through alkylation or reductive amination using 3-fluorobenzaldehyde or similar precursors.

  • Final Amidation Step: The carboxamide group is introduced via reaction with an activated ester or acid chloride.

Potential Applications

Given its structural features, this compound could be explored for various pharmacological applications:

  • Antimicrobial Activity: Piperazine and pyrimidine derivatives are known for their antimicrobial properties .

  • Anti-inflammatory Potential: Similar compounds have shown activity as inhibitors of enzymes like 5-lipoxygenase .

  • Antiviral Research: Carboxamide derivatives have been studied for disrupting viral protein-protein interactions .

  • Antimalarial Activity: Piperazine-based compounds have demonstrated efficacy against Plasmodium falciparum .

Research Context

The compound's relevance can be inferred from studies on structurally similar molecules:

  • Pyrimidine Derivatives: These are widely studied for their roles in antimicrobial and antiviral therapies due to their ability to interact with nucleic acid synthesis pathways .

  • Fluorobenzyl Substituents: Fluorinated aromatic groups enhance metabolic stability and binding affinity in drug design .

  • Piperazine Frameworks: Commonly found in CNS-active drugs, suggesting possible neurological applications.

Research Gaps and Future Directions

Further research is needed to:

  • Characterize the compound using spectroscopic methods (e.g., NMR, LC-MS).

  • Evaluate its biological activity through in vitro and in vivo assays.

  • Optimize its structure for specific therapeutic targets through medicinal chemistry approaches.

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